molecular formula C18H27NO5 B1599039 Bulgarsenine CAS No. 62018-77-3

Bulgarsenine

Cat. No. B1599039
CAS RN: 62018-77-3
M. Wt: 337.4 g/mol
InChI Key: KUYRTCOXLIWTED-SXBDOOTDSA-N
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Description

Bulgarsenine is a natural product found in Senecio macedonicus, Senecio nemorensis, and Senecio callosus . It has a molecular formula of C18H27NO5 and a molecular weight of 337.4 g/mol .


Molecular Structure Analysis

Bulgarsenine has a complex molecular structure. Its IUPAC name is (1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo [10.5.1.015,18]octadec-4-ene-3,9-dione . It contains 53 bonds in total, including 26 non-H bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, and 2 Pyrrolidines .


Physical And Chemical Properties Analysis

Bulgarsenine has several computed properties. It has a molecular weight of 337.4 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 337.18892296 g/mol, and it has a topological polar surface area of 76.1 Ų .

Scientific Research Applications

Pharmaceutical Research

Bulgarsenine, a pyrrolizidine alkaloid, has been identified in various species of the genus Senecio. Its structural complexity and biological activity make it a subject of interest in pharmaceutical research. Studies suggest that compounds like Bulgarsenine could play a role in drug design and toxicity research, potentially improving the success rate of drug screening .

Chemical Analysis

In chemistry, Bulgarsenine’s unique structure is used as a reference compound for analytical methods such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS). These methods are crucial for identifying and quantifying alkaloids in plant materials, which is essential for quality control and pharmacological studies .

Biotechnology Applications

Bulgarsenine and related alkaloids are explored for their potential in biotechnology applications. The interest lies in their bioactivity, which could be harnessed in the development of new biocatalysts, bioactive materials, or as biological probes in various biotechnological processes .

Material Science

While not directly linked to Bulgarsenine, the methodologies used in its analysis and synthesis can inform material science research. Techniques such as symbolic regression, which are employed in the study of complex organic compounds, can also be applied to discover new materials with desired properties .

Environmental Science

Alkaloids like Bulgarsenine are part of the broader study of plant-environment interactions. Understanding the ecological role of these compounds can lead to insights into plant adaptation and resilience, which is valuable for environmental conservation and restoration efforts .

Industrial Applications

The synthesis and modification of compounds like Bulgarsenine can lead to the development of new industrial catalysts or additives. Their chemical properties may be utilized in processes such as organic synthesis, which is fundamental in the production of various industrial chemicals .

properties

IUPAC Name

(1R,4E,7R,8R,12S,18R)-8-hydroxy-5,7,8-trimethyl-2,10-dioxa-15-azatricyclo[10.5.1.015,18]octadec-4-ene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-11-8-12(2)18(3,22)17(21)23-10-13-4-6-19-7-5-14(16(13)19)24-15(20)9-11/h9,12-14,16,22H,4-8,10H2,1-3H3/b11-9+/t12-,13-,14-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYRTCOXLIWTED-SXBDOOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)OC2CCN3C2C(CC3)COC(=O)C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C/C(=O)O[C@@H]2CCN3[C@@H]2[C@H](CC3)COC(=O)[C@]1(C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6443225

CAS RN

62018-77-3
Record name Bulgarsenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What plant species is Bulgarsenine commonly found in and what are the potential health risks associated with this?

A1: Bulgarsenine has been isolated from several Senecio species, including Senecio nemorensis [, , ] and Senecio iodanthus []. It's important to note that Senecio species are known to contain Pyrrolizidine Alkaloids (PAs), some of which, including Bulgarsenine, have been associated with toxic side-effects []. This raises concerns about the medicinal use of these plants due to potential hazards to human health.

Q2: Besides Bulgarsenine, are there other Pyrrolizidine Alkaloids found in these Senecio species?

A2: Yes, research has identified several other PAs alongside Bulgarsenine in these plants. For example, Senecio nemorensis also contains 7-Senecioyl-9-sarracinoyl-retronecine, Retroisosenine, and Doriasenine []. Similarly, Senecio iodanthus yields Iodanthine, Retroisosenine, Mulgediifoliine, and (12S)-12-hydroxyretroisosenine []. The presence of multiple PAs, each potentially with its own toxicity profile, further complicates the safety assessment of these plants for medicinal or other uses.

Q3: Can you tell me more about the chemical structure of Bulgarsenine?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Bulgarsenine, they do mention that its structure, along with that of Iodanthine, was confirmed using X-ray diffraction analysis []. This technique provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its properties and potential interactions.

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